5-Bromo-2-(isopentyloxy)benzoic acid
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Overview
Description
5-Bromo-2-(isopentyloxy)benzoic acid: is an organic compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . It is characterized by the presence of a bromine atom at the 5-position and an isopentyloxy group at the 2-position of the benzoic acid core. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-(isopentyloxy)benzoic acid typically involves the bromination of 2-(isopentyloxy)benzoic acid. The reaction conditions often include the use of bromine as the brominating agent and an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(isopentyloxy)benzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include carboxylic acids, ketones, and aldehydes.
Reduction Reactions: Products include alcohols and other reduced forms of the compound.
Scientific Research Applications
Chemistry:
5-Bromo-2-(isopentyloxy)benzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. It is also used in the development of new drugs and therapeutic agents .
Medicine:
It is used in the development of anti-inflammatory and anticancer agents .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(isopentyloxy)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The bromine atom and the isopentyloxy group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 5-Bromo-2-methoxybenzoic acid
- 5-Bromo-2-ethoxybenzoic acid
- 5-Bromo-2-propoxybenzoic acid
Comparison:
Compared to its analogs, 5-Bromo-2-(isopentyloxy)benzoic acid has a unique isopentyloxy group that imparts distinct chemical and biological properties. This group enhances its lipophilicity and membrane permeability, making it more effective in certain applications. Additionally, the presence of the bromine atom at the 5-position contributes to its reactivity and versatility in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-2-(3-methylbutoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)5-6-16-11-4-3-9(13)7-10(11)12(14)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXUQTPGYAHSLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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